molecular formula C8H12O3 B8776818 3-Acetyl-5-Ethyldihydro-2(3H)-Furanone CAS No. 3620-19-7

3-Acetyl-5-Ethyldihydro-2(3H)-Furanone

Cat. No. B8776818
CAS RN: 3620-19-7
M. Wt: 156.18 g/mol
InChI Key: KRCFMTREVNAMCY-UHFFFAOYSA-N
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Description

3-Acetyl-5-Ethyldihydro-2(3H)-Furanone is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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properties

CAS RN

3620-19-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-acetyl-5-ethyloxolan-2-one

InChI

InChI=1S/C8H12O3/c1-3-6-4-7(5(2)9)8(10)11-6/h6-7H,3-4H2,1-2H3

InChI Key

KRCFMTREVNAMCY-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)O1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-acetyl-4-ethyl butyrolactone was prepared from ethylacetoacetate and 1,2-epoxybutane according to the method described in Johnson U.S. Pat. No. 2,443,827. A mixture of 40 g sodium hydroxide (1.0 mole), 270 ml water and 90 ml ethanol was cooled to 0°, stirred, and 130 g ethylacetoacetate (1.0 mole) and 72 g 1,2-epoxybutane (1.0 mole) added. Stirring was continued at 0°, and the mixture was thereafter left at 4° C. for 48 hours. The reaction mixture was neutralized with 80 ml acetic acid, extracted with toluene, washed with water, sodium bicarbonate and finally with water. The mixture was then dried (magnesium sulfate), filtered and the solvent removed, leaving a product, bp 86°-96°-/0.1 mm, in 45% yield.
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130 g
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80 mL
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Synthesis routes and methods II

Procedure details

The mixture was allowed to stand overnight and was transferred to a separatory funnel and acidified with 125 ml concentrated hydrochloric acid. The organic layer was separated and the water layer extracted three times with 50 ml diethyl ether. The extracts were combined with the organic layer, dried through sodium sulfate, and the diethyl ether was removed by means of a Rotovap. 182 Grams of product were obtained which when analyzed by GC indicated 83.6% lactone and 7.8% ethyl acetoacetate.
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (65 g, 1.625 moles) in 65 g H2O was added over a period of one hour to a stirring solution of ethyl acetoacetate (192 g, 1.47 moles), 1,2-butylene oxide (120 g, 1.66 moles) and H2O (470 g) in a two liter, four-neck flask equipped with a mechanical stirrer, thermometer, addition funnel, and condenser. The reaction was run at about 25° C. for three hours. The mixture was transferred to a separatory funnel and acidified with 155 g 20° Baume hydrochloric acid. The organic fraction (182.6 g) was placed on a Rotovap and stripped at 60° C. and 15 torr to yield 151.8 g residue and 29.5 g distillate. The main fraction (151.8 g) and a methylene chloride extract (32 g) of the aqueous phase were distilled using a Raschig ring packed column and a Perkins Triangle Head as in Example I. Three fractions were obtained upon distillation. Fraction 1 contained mostly unreacted ethyl acetoacetate. Fraction 2 (7.6 g) had a boiling point of 90-100° C. at 2 torr and contained 86.6% of the desired furanone product. Fraction 3 (88.3 g) boiled in the range 100-160° C. at 2 torr and contained 93.4% lactone. Total yield of lactone was 90.4 g or 39.3%.
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7.6 g
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3
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88.3 g
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Synthesis routes and methods IV

Procedure details

Sodium hydroxide (82.5 g, 205 moles) in 82.5 g H2O was added over a period of 65 minutes to a stirring solution of n-butylacetoacetate (308.6 g, 1.875 moles), 1,2-butylene oxide (108 g, 1.5 moles) and H2O (102 g) in a one liter, four-neck flask equipped with a thermometer, mechanical stirrer, addition funnel, and condenser. The reaction was stirred at about 25° C. for 10 hours. The mixture was transferred to a separatory funnel and acidified with 31% hydrochloric acid to pH 6. The organic phase and aqueous phase separated cleanly. The organic phase (377 g) was distilled as in the preceding examples to obtain three fractions with fraction 3, boiling point 110° C.-120° C., yielding 151.9 g lactone when analyzed by gas chromatography. Fractions 1 and 2 comprised principally butyl alcohol and unreacted starting materials in addition to a small amount of lactone. Total yield of lactone was 150.4 g or 64.2%. 1,2-Butylene oxide conversion was 87.0% with a selectivity to the desired furanone of 77.3%.
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Synthesis routes and methods V

Procedure details

The organic layer was stripped using an aspirator vacuum (60 mm) and heating the flask to 60° C. leaving a net residue of 618 g. The residue was distilled using a packed column and Perkins Triangle Head. The product obtained by distillation comprised three fractions, 164 g, 130 g, and 114 g, respectively, comprising mostly ethyl acetoacetate. The pot material was filtered and the distillation continued to obtain 16.1 g of a fourth fraction boiling below 105° C. at 5 torr that comprised 8% lactone and 887 g of a fifth fraction having a boiling point of 110-120° C. at 5 torr that comprised 92.5% of the desired product when analyzed by gas chromatography. Yield of lactone (fifth fraction) was 42%.
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887 g
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Yield
92.5%

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